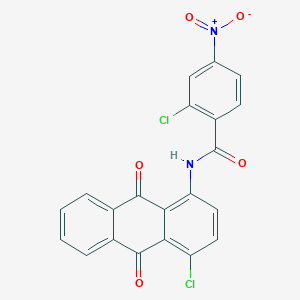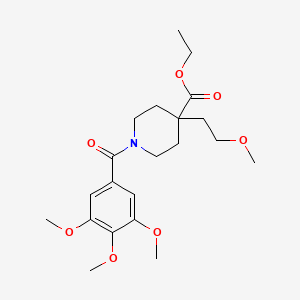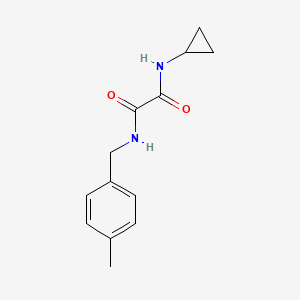
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide, also known as CPME, is a chemical compound that has been extensively studied for its potential use in the field of medicine. CPME belongs to the class of compounds known as amides and has been found to exhibit several interesting properties that make it a promising candidate for medical research. In
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is not fully understood. However, it is believed that N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide exerts its anti-cancer and anti-inflammatory effects by targeting several key signaling pathways in cells. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including matrix metalloproteinases and histone deacetylases. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has also been found to modulate the activity of several transcription factors, such as NF-kB and AP-1, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has also been found to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is its potent anti-cancer and anti-inflammatory activity. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the major limitations of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is its complex synthesis method and the need for careful control of reaction conditions and purification steps. This can make it difficult to obtain a high yield and purity of the final product.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide. One of the most promising areas of research is the development of new cancer therapies based on the anti-cancer activity of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide. Researchers are also exploring the potential use of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide in the treatment of other diseases, such as inflammatory diseases and oxidative stress-related diseases. In addition, researchers are investigating the mechanism of action of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide and its effects on key signaling pathways in cells. This research will help to further our understanding of the potential applications of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide in medicine.
Synthesemethoden
The synthesis of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of cyclopropylamine with 4-methylbenzaldehyde to form N-cyclopropyl-4-methylbenzylamine. This intermediate is then reacted with ethanediamine to form N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide. The synthesis of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential use in the field of medicine. One of the most promising applications of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is in the treatment of cancer. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cancer cell migration and invasion. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-2-4-10(5-3-9)8-14-12(16)13(17)15-11-6-7-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHROGJAGCCXEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)
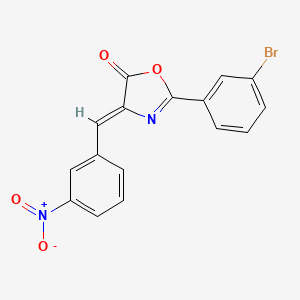
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)
![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
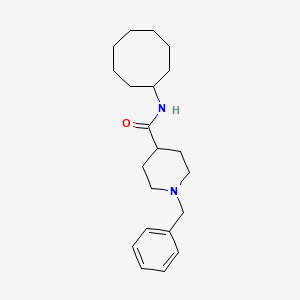
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
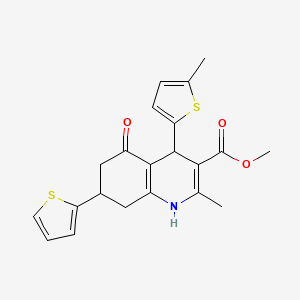
![N-benzyl-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5119351.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)

![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119369.png)
